molecular formula C9H9Cl3N2 B12170295 N-benzyl-2,2,2-trichloro-acetamidine

N-benzyl-2,2,2-trichloro-acetamidine

Cat. No.: B12170295
M. Wt: 251.5 g/mol
InChI Key: CAXWKMBXHGPBMM-UHFFFAOYSA-N
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Description

N-benzyl-2,2,2-trichloro-acetamidine: is an organic compound with the molecular formula C9H8Cl3NO . It is known for its use in various chemical reactions, particularly in the synthesis of other organic compounds. The compound is characterized by the presence of a benzyl group attached to a trichloroacetamidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2,2,2-trichloro-acetamidine typically involves the reaction of benzylamine with trichloroacetonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5CH2NH2+CCl3CNC6H5CH2NHC(=NH)CCl3\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{CCl}_3\text{CN} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHC(=NH)CCl}_3 C6​H5​CH2​NH2​+CCl3​CN→C6​H5​CH2​NHC(=NH)CCl3​

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2,2,2-trichloro-acetamidine undergoes various chemical reactions, including:

    Substitution Reactions: The trichloroacetamidine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of benzylamine and trichloroacetic acid.

    Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.

    Acids and Bases: Hydrolysis reactions often require acidic or basic conditions to proceed efficiently.

    Solvents: Organic solvents like dichloromethane, toluene, and ethanol are frequently used in these reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

    Hydrolysis Products: Benzylamine and trichloroacetic acid are the primary products of hydrolysis.

Scientific Research Applications

N-benzyl-2,2,2-trichloro-acetamidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imines and other nitrogen-containing compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2,2,2-trichloro-acetamidine involves its interaction with nucleophiles and electrophiles. The trichloroacetamidine moiety is highly reactive due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and structures.

Comparison with Similar Compounds

  • N-benzyl-2,2,2-trichloroacetamide
  • N-benzyl-2,2,2-trichloroethanimidate
  • N-benzyl-2,2,2-trichloroethanamide

Comparison: N-benzyl-2,2,2-trichloro-acetamidine is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in a wide range of chemical reactions. Its trichloroacetamidine moiety provides a versatile platform for the synthesis of various derivatives and intermediates, making it a valuable reagent in both research and industrial applications.

Properties

Molecular Formula

C9H9Cl3N2

Molecular Weight

251.5 g/mol

IUPAC Name

N'-benzyl-2,2,2-trichloroethanimidamide

InChI

InChI=1S/C9H9Cl3N2/c10-9(11,12)8(13)14-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,13,14)

InChI Key

CAXWKMBXHGPBMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C(Cl)(Cl)Cl)N

Origin of Product

United States

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